2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that features a unique imidazo[2,1-b]thiazole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative effects against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-fluoroaniline with thiourea to form the imidazo[2,1-b]thiazole ring, followed by N-alkylation with pyridin-3-ylmethyl chloride under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the imidazo[2,1-b]thiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Medicine: Potential therapeutic agent for treating various cancers.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cell proliferation, leading to antiproliferative effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole: Known for its broad-spectrum antiproliferative activity.
3-methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole: Used in the synthesis of phosphorescent complexes.
Uniqueness
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide stands out due to its specific structural features and potential for targeted therapeutic applications. Its unique combination of the imidazo[2,1-b]thiazole core and pyridin-3-ylmethyl group contributes to its distinct biological activities .
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c20-15-5-3-14(4-6-15)17-11-24-16(12-26-19(24)23-17)8-18(25)22-10-13-2-1-7-21-9-13/h1-7,9,11-12H,8,10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPGYAQQXDDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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